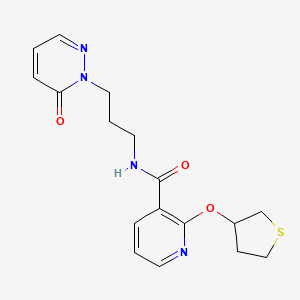
N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(6-Oxopyridazin-1(6H)-yl)propyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide is an intricate organic compound that encompasses various functional groups, exhibiting potentially significant applications across different scientific domains.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Initial Reactants: : The synthesis of N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide typically starts with nicotinic acid, pyridazine derivatives, and tetrahydrothiophene derivatives.
Formation of Intermediate Compounds: : The precursor compounds undergo condensation reactions, often catalyzed by suitable acids or bases, leading to the formation of intermediate structures.
Coupling Reactions: : These intermediates are then subjected to coupling reactions, which are facilitated by reagents such as EDCI or DCC (typically used in amide bond formations), to finally synthesize the target compound under controlled conditions such as temperature, pH, and solvent choice.
Industrial Production Methods:
Bulk Synthesis: : The industrial production involves large-scale synthesis using flow reactors to maintain optimal reaction conditions.
Purification Processes: : The compound is purified through chromatographic techniques, and crystallization methods ensure high purity levels required for specific applications.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions, especially involving the sulfur atom in the tetrahydrothiophene moiety, leading to sulfoxides or sulfones.
Reduction: : The nicotinamide ring can participate in reduction reactions, often altering the electronic properties of the molecule.
Substitution: : Halogenation or nitration can occur on the aromatic rings, introducing functional groups that can further alter the chemical properties.
Common Reagents and Conditions:
Oxidizing Agents: : Compounds such as potassium permanganate or hydrogen peroxide can oxidize sulfur in the tetrahydrothiophene ring.
Reducing Agents: : Common reducers like lithium aluminium hydride or sodium borohydride are used in the reduction processes.
Solvents: : Organic solvents like DMSO, DMF, or acetonitrile are often employed to dissolve the compound and reactants.
Major Products Formed:
Sulfoxides/Sulfones: : Oxidation results in the formation of these compounds.
Reduced Nicotinamides: : Reduction yields these derivatives, potentially impacting biological activity.
Aplicaciones Científicas De Investigación
Chemistry: : This compound serves as a versatile building block for synthesizing complex molecules with potential use in pharmaceuticals and organic materials.
Biology: : It may act as a bioactive molecule interacting with various biological targets, offering insights into enzyme inhibition or receptor binding.
Medicine: : Its structural features suggest potential pharmaceutical applications, especially in developing therapeutic agents.
Industry: : Its unique functional groups make it suitable for materials science, possibly contributing to the development of novel polymers or advanced materials.
Mecanismo De Acción
Molecular Targets and Pathways:
Enzyme Interaction: : The compound may inhibit or modulate enzyme activity, altering biochemical pathways.
Receptor Binding: : It could bind to specific receptors, influencing signal transduction pathways.
Cellular Effects: : Through these interactions, it might impact cellular processes such as proliferation, apoptosis, or metabolism.
Comparación Con Compuestos Similares
Nicotinamide Derivatives: : Compounds like N-methyl-nicotinamide share the nicotinamide core, but differ in substituent patterns and biological activity.
Pyridazine Derivatives: : Compounds such as pyridazine-3-carboxamide exhibit similar core structures but have diverse reactivity and applications.
Tetrahydrothiophene Analogs: : Molecules like 3-tetrahydrothiophenylamine have the tetrahydrothiophene moiety, showcasing similar chemical behavior but varying in functional group attachment.
Highlighting Uniqueness:
N-(3-(6-Oxopyridazin-1(6H)-yl)propyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide stands out due to its complex structure, combining multiple functional groups from different chemical families. This unique arrangement grants it diverse reactivity and potential across various scientific and industrial fields.
Hope this covers the essence of the compound comprehensively! Would love to discuss any particular section or dive deeper into related topics.
Propiedades
IUPAC Name |
N-[3-(6-oxopyridazin-1-yl)propyl]-2-(thiolan-3-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3S/c22-15-5-2-9-20-21(15)10-3-8-18-16(23)14-4-1-7-19-17(14)24-13-6-11-25-12-13/h1-2,4-5,7,9,13H,3,6,8,10-12H2,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFXSUWTXYFALFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=C(C=CC=N2)C(=O)NCCCN3C(=O)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(2-methoxyethyl)-6-methyl-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2622308.png)
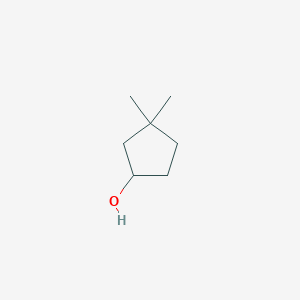
![N-(4-{[2-cyano-5-(trifluoromethyl)-3-pyridinyl]sulfanyl}phenyl)propanamide](/img/structure/B2622310.png)
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-phenylacetamide](/img/structure/B2622311.png)
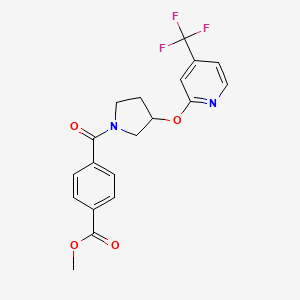
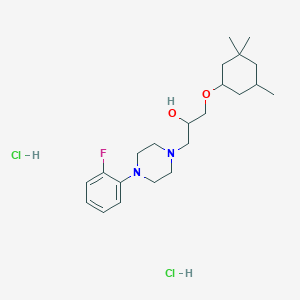
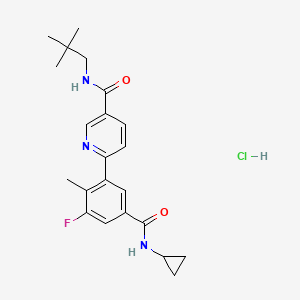

![(E)-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-2-phenylethene-1-sulfonamide](/img/structure/B2622321.png)
![(2E)-3-(2-chlorophenyl)-2-cyano-N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2622322.png)
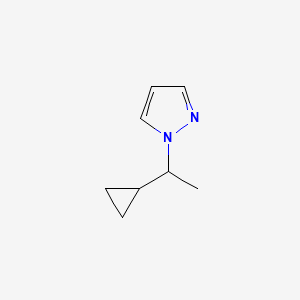
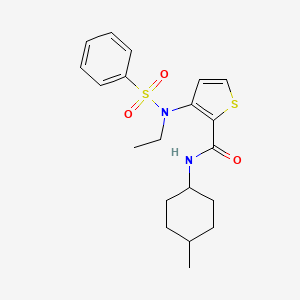
![9-Chloro-6-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2622327.png)
![(2Z,5Z)-3-ETHYL-2-(ETHYLIMINO)-5-[(4-FLUOROPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE](/img/structure/B2622328.png)
